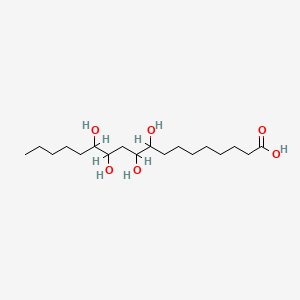
9,10,12,13-Tetrahydroxyoctadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10,12,13-tetrahydroxy-octadecanoic acid is a long-chain fatty acid.
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
1. Role in Lipid Metabolism
9,10,12,13-Tetrahydroxyoctadecanoic acid is a metabolite derived from linoleic acid and plays a crucial role in lipid metabolism. It is involved in the synthesis of various bioactive lipids that regulate physiological processes such as inflammation and cell signaling .
2. Antioxidant Properties
Research has indicated that this compound exhibits antioxidant activity, which can prevent oxidative stress in biological systems. This property is particularly valuable in the development of nutraceuticals aimed at reducing the risk of chronic diseases linked to oxidative damage .
3. Neuroprotective Effects
Studies have shown that this compound may have neuroprotective effects by inhibiting tau protein aggregation associated with neurodegenerative diseases like Alzheimer's disease. This potential makes it a candidate for further research in neuropharmacology .
Industrial Applications
1. Food Industry
Due to its antioxidant properties, this compound can be used as a natural preservative in food products. Its ability to inhibit lipid oxidation helps extend the shelf life of various food items .
2. Cosmetic Formulations
The moisturizing properties of this compound make it suitable for use in cosmetic formulations. Its ability to enhance skin hydration and protect against environmental stressors positions it as an ingredient in skincare products .
Case Studies
Eigenschaften
CAS-Nummer |
541-82-2 |
|---|---|
Molekularformel |
C18H36O6 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
9,10,12,13-tetrahydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O6/c1-2-3-7-10-14(19)16(21)13-17(22)15(20)11-8-5-4-6-9-12-18(23)24/h14-17,19-22H,2-13H2,1H3,(H,23,24) |
InChI-Schlüssel |
VJOGZGLNDROOFS-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(CC(C(CCCCCCCC(=O)O)O)O)O)O |
Kanonische SMILES |
CCCCCC(C(CC(C(CCCCCCCC(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















